molecular formula C20H12Cl2O3S B2402153 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate CAS No. 306730-08-5

4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate

Cat. No.: B2402153
CAS No.: 306730-08-5
M. Wt: 403.27
InChI Key: KHKFVBKVZMUGNQ-UXBLZVDNSA-N
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Description

4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group, an acryloyl group, and a thiophenecarboxylate group, making it a subject of interest in chemical research and industrial applications.

Scientific Research Applications

4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate typically involves a multi-step process. One common method includes the following steps:

    Preparation of 2,4-Dichlorophenylacrylic Acid: This step involves the reaction of 2,4-dichlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide to form 2,4-dichlorophenylacrylic acid.

    Formation of 4-[3-(2,4-Dichlorophenyl)acryloyl]phenol: The 2,4-dichlorophenylacrylic acid is then reacted with phenol in the presence of a dehydrating agent like thionyl chloride to form 4-[3-(2,4-Dichlorophenyl)acryloyl]phenol.

    Esterification with Thiophenecarboxylic Acid: Finally, the 4-[3-(2,4-Dichlorophenyl)acryloyl]phenol is esterified with thiophenecarboxylic acid in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-furoate
  • 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-benzoate

Uniqueness

4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate is unique due to the presence of the thiophenecarboxylate group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

[4-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2O3S/c21-15-7-3-13(17(22)12-15)6-10-18(23)14-4-8-16(9-5-14)25-20(24)19-2-1-11-26-19/h1-12H/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKFVBKVZMUGNQ-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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